molecular formula C10H11NO B3050237 1,3-Dimethylindolin-2-one CAS No. 24438-17-3

1,3-Dimethylindolin-2-one

Cat. No.: B3050237
CAS No.: 24438-17-3
M. Wt: 161.2 g/mol
InChI Key: IAYYHINCXXUDAR-UHFFFAOYSA-N
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Description

1,3-Dimethylindolin-2-one is an organic compound with the molecular formula C10H11NO. It is a derivative of indolin-2-one, characterized by the presence of two methyl groups at the 1 and 3 positions of the indolin-2-one structure. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylindolin-2-one can be synthesized through several methods. One common approach involves the reaction of 1-acetyl-3,3-dimethyl-1,3-dihydro-indol-2-one with hydrochloric acid. The reaction mixture is refluxed, and the product is extracted using tert-butylmethylether .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxoindolin-2-one derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

1,3-Dimethylindolin-2-one has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of novel compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and cytotoxicity.

    Medicine: Research has shown its potential as an anticancer agent and in the treatment of neurodegenerative diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,3-Dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholine esterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine, which is beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s .

Comparison with Similar Compounds

1,3-Dimethylindolin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1,3-dimethyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-8-5-3-4-6-9(8)11(2)10(7)12/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYYHINCXXUDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456498
Record name dimethyl oxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24438-17-3
Record name dimethyl oxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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